molecular formula C12H4Cl6 B073661 3,3',4,4',5,5'-Hexachlorobiphenyl CAS No. 1336-36-3

3,3',4,4',5,5'-Hexachlorobiphenyl

Cat. No. B073661
CAS RN: 1336-36-3
M. Wt: 360.9 g/mol
InChI Key: ZHLICBPIXDOFFG-UHFFFAOYSA-N
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Description

3,3’,4,4’,5,5’-Hexachlorobiphenyl, also known as PCB 169, is one of the 209 polychlorinated biphenyls (PCBs). It’s a synthetic organic compound with 6 chlorine atoms attached to a biphenyl molecule . It was manufactured as a commercial mixture but was banned in the 1970s due to its bioaccumulation and harmful health effects .


Molecular Structure Analysis

The molecular formula of 3,3’,4,4’,5,5’-Hexachlorobiphenyl is C12H4Cl6 . The average molecular mass is 360.878 Da . The structure consists of two benzene rings with three chlorine atoms attached to each ring .


Physical And Chemical Properties Analysis

3,3’,4,4’,5,5’-Hexachlorobiphenyl is a solid substance . It appears as oily liquids or solids that are colorless to light yellow . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.

Scientific Research Applications

Separation and Quantitation

Research by Kamops et al. (1979) focused on the separation and quantitation of 3,3',4,4',5,5'-Hexachlorobiphenyl in Aroclors using Florisil column chromatography and gas-liquid chromatography. This technique is vital for accurately measuring the presence of this compound in various samples (Kamops et al., 1979).

Solubility in Supercritical Fluids

Anitescu and Tavlarides (1999) studied the solubility of 3,3',4,4',5,5'-Hexachlorobiphenyl in supercritical fluids, such as carbon dioxide. This research is significant for understanding the environmental behavior and potential remediation techniques for this compound (Anitescu & Tavlarides, 1999).

Method for Detection in Environmental Samples

Tanabe et al. (1987) developed a method for determining toxic non-ortho chlorine substituted coplanar PCBs, including 3,3',4,4',5,5'-Hexachlorobiphenyl, in environmental samples at part-per-trillion levels. This method is essential for monitoring environmental pollution and assessing ecological risks (Tanabe et al., 1987).

Hepatic Microsomal Enzyme Activity

Stonard and Greig (1976) investigated the effects of 3,3',4,4',5,5'-Hexachlorobiphenyl on hepatic microsomal drug metabolism. Such studies are crucial for understanding the biochemical impact of these compounds on living organisms (Stonard & Greig, 1976).

Analytical Methods for Detection in Wildlife and Humans

Kannan et al. (1987) developed an isomer-specific analytical method for detecting 3,3',4,4',5,5'-Hexachlorobiphenyl in wildlife and humans. This method's sensitivity to detect trace levels is crucial for health and environmental monitoring (Kannan et al., 1987).

Theoretical Studies on Radical Ions

Arulmozhiraja et al. (2002) conducted density functional theory studies on the radical ions of 3,3',4,4',5,5'-Hexachlorobiphenyl. This research offers insights into the electronic and structural properties of this compound, which is significant for understanding its reactivity and potential environmental impacts (Arulmozhiraja et al., 2002).

Degradation by Sodium Dispersion Method

Noma et al. (2007) explored the degradation pathways and products of PCBs, including 3,3',4,4',5,5'-Hexachlorobiphenyl, using the sodium dispersion method. Understanding these degradation pathways is essential for developing effective remediation strategies for contaminated sites (Noma et al., 2007).

Safety And Hazards

3,3’,4,4’,5,5’-Hexachlorobiphenyl is considered hazardous. It’s known to bioaccumulate and cause harmful health effects . Specific safety measures should be taken when handling this substance, including avoiding dust formation, avoiding breathing in mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

1,2,3-trichloro-5-(3,4,5-trichlorophenyl)benzene
Source PubChem
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InChI

InChI=1S/C12H4Cl6/c13-7-1-5(2-8(14)11(7)17)6-3-9(15)12(18)10(16)4-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHLICBPIXDOFFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)Cl)Cl)C2=CC(=C(C(=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2038314
Record name 3,3',4,4',5,5'-Hexachlorobiphenyl
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Molecular Weight

360.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White solid; [MSDSonline]
Record name 3,3',4,4',5,5'-Hexachlorobiphenyl
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Vapor Pressure

0.00000058 [mmHg]
Record name 3,3',4,4',5,5'-Hexachlorobiphenyl
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Product Name

3,3',4,4',5,5'-Hexachlorobiphenyl

CAS RN

32774-16-6
Record name 3,3′,4,4′,5,5′-Hexachlorobiphenyl
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Record name 3,3',4,4',5,5'-Hexachlorobiphenyl
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Record name 3,4,5,3',4',5'-Hexachlorobiphenyl
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Record name 3,3',4,4',5,5'-HEXACHLOROBIPHENYL
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Record name 3,3',4,4',5,5'-HEXACHLOROBIPHENYL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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